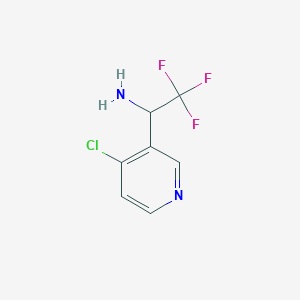
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroethanamine group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with 2,2,2-trifluoroethylamine under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The trifluoroethanamine group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol: This compound features a similar pyridine ring but with different substituents, leading to distinct chemical and biological properties.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another related compound with a different substitution pattern, used in nonlinear optics and other applications.
Eigenschaften
CAS-Nummer |
1060809-06-4 |
|---|---|
Molekularformel |
C7H6ClF3N2 |
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI-Schlüssel |
PGGYGKSJEXQAQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


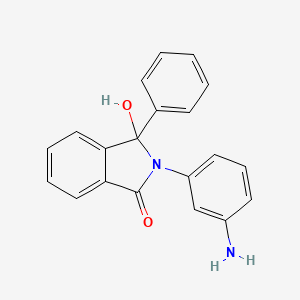

![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
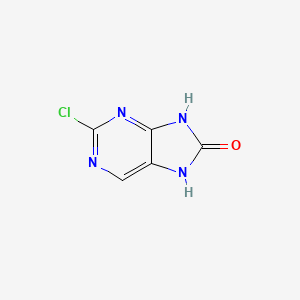
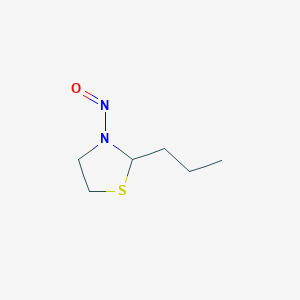
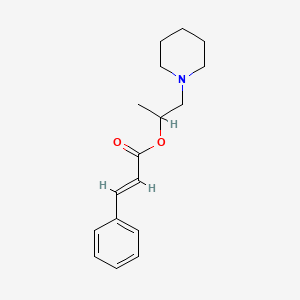
![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
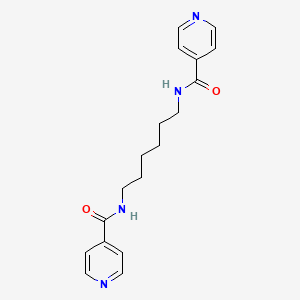
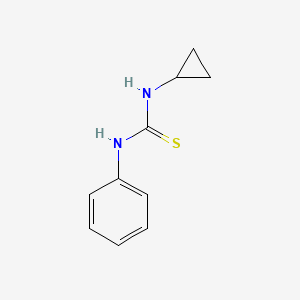
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
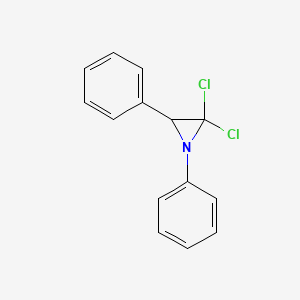
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
